Eclalbasaponin I

Descripción general

Descripción

Eclalbasaponin I es un compuesto de saponina triterpenoide aislado de diversas especies vegetales, incluidas Eclipta prostrata y Aralia elata. Es conocido por sus diversas actividades biológicas, que incluyen propiedades antioxidantes, antibacterianas y antitumorales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Eclalbasaponin I puede sintetizarse a través de una serie de reacciones químicas que involucran la glicosilación de derivados del ácido oleanólico. El proceso normalmente implica la protección de grupos hidroxilo, glicosilación utilizando donantes de glicósidos y pasos posteriores de desprotección .

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales como Eclipta prostrata. El proceso de extracción incluye la extracción con disolventes, seguida de la purificación cromatográfica para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Eclalbasaponin I se somete a diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos como haluros de alquilo y ácidos para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de this compound, cada uno con actividades biológicas únicas .

Aplicaciones Científicas De Investigación

Eclalbasaponin I tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Eclalbasaponin I ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antibacteriana: Interfiere con las membranas celulares bacterianas, lo que lleva a la pérdida de viabilidad celular.

Actividad antitumoral: Induce la apoptosis en las células cancerosas al activar la mitofagia y regular las vías p38 y ERK.

Comparación Con Compuestos Similares

Eclalbasaponin I se compara con otras saponinas triterpenoides como:

Eclalbasaponin II-VI: Estos compuestos comparten estructuras similares pero difieren en sus patrones de glicosilación y actividades biológicas.

Ácido oleanólico: Un precursor de this compound, conocido por sus propiedades antiinflamatorias y hepatoprotectoras.

Singularidad: this compound destaca por sus potentes actividades antioxidantes y antibacterianas, lo que lo convierte en un compuesto valioso para diversas aplicaciones terapéuticas .

Actividad Biológica

Eclalbasaponin I, a saponin derived from the plant Eclipta prostrata, has garnered attention for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Profile

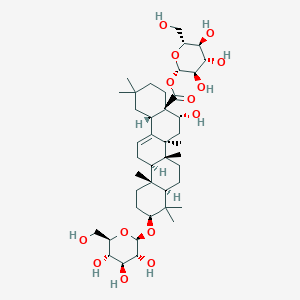

This compound is part of a larger class of compounds known as triterpenoid saponins. Its chemical structure has been characterized using techniques such as NMR and mass spectrometry, revealing its pentacyclic nature which is common among saponins. The compound exhibits notable solubility in organic solvents, which is essential for its extraction and subsequent biological testing.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study using the disc diffusion method, this compound showed clear zones of inhibition against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa. The following table summarizes the antibacterial effects observed:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/disc) |

|---|---|---|

| Bacillus subtilis | 15 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

| Staphylococcus aureus | 10 | 100 |

The results indicate that this compound is effective at inhibiting bacterial growth, particularly within a pH range of 5.5 to 9.0, suggesting its potential utility in pharmaceutical applications targeting bacterial infections .

Cytotoxicity

In addition to its antimicrobial properties, this compound exhibits cytotoxic effects against cancer cell lines. Research has shown that it induces apoptosis in various human cancer cells, including lung and ovarian cancer cells. The mechanism involves the activation of key signaling pathways such as JNK and p38 MAPK, leading to cell death through both intrinsic and extrinsic apoptotic pathways.

Case Study: Lung Cancer Cell Lines

In vitro studies on NSCLC cell lines (H460 and H1975) revealed that treatment with this compound resulted in:

- Reduced cell viability : Significant inhibition of cell growth was observed in a dose-dependent manner.

- Apoptotic features : Hallmarks included cell shrinkage, nuclear condensation, and increased cleavage of caspases (caspase-3, -8, -9).

- Autophagic activity : Formation of autophagosomes was noted, indicating that this compound also triggers autophagy alongside apoptosis .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with cellular membranes and signaling pathways:

- Membrane Disruption : Studies have shown that this compound causes damage to bacterial cell membranes, leading to the release of intracellular contents and loss of cell viability .

- Signaling Pathways : The compound activates the ASK1/JNK pathway, which plays a crucial role in regulating apoptosis and autophagy. This was evidenced by alterations in the phosphorylation states of various kinases involved in these processes .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O14/c1-37(2)14-15-42(36(52)56-35-33(51)31(49)29(47)23(19-44)54-35)21(16-37)20-8-9-25-39(5)12-11-27(55-34-32(50)30(48)28(46)22(18-43)53-34)38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45/h8,21-35,43-51H,9-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMRZIYTCZLEAV-VVJIWJAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316627 | |

| Record name | Eclalbasaponin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158511-59-2 | |

| Record name | Eclalbasaponin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158511-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eclalbasaponin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Eclalbasaponin I in protecting against oxidative stress-induced neural cell death?

A1: this compound has been shown to activate the p38-mitogen-activated protein kinase (p38) and the extracellular regulated protein kinase (ERK) pathways in human neuroblastoma SH-SY5Y cells []. This activation leads to the induction of autophagy and mitophagy, processes that remove damaged mitochondria and reduce oxidative stress [, ]. Inhibition of either p38 or ERK reversed the neuroprotective effects of this compound, suggesting their essential role in its mechanism of action [].

Q2: What are the structural characteristics of this compound?

A2: this compound is an oleanane-type glycoside, meaning it is a saponin with an oleanane triterpenoid core structure attached to sugar moieties []. While its exact molecular formula and weight are not provided in the abstracts, the studies utilize techniques like NMR and MS to elucidate its structure [, , ]. The 13C NMR data for this compound was first reported in a study on its isolation from Eclipta prostrata [].

Q3: From which plant sources can this compound be isolated?

A3: this compound has been isolated from the following plants:

- Eclipta prostrata: This plant is a rich source of this compound and is traditionally used in various medicinal systems [, , ].

- Aralia elata (Miq.) Seem.: This plant, also known as Japanese angelica tree, has also been identified as a source of this compound [, ].

Q4: What is the role of this compound in mediating the anti-inflammatory effects of Eclipta prostrata?

A4: Echinocystic acid, another triterpenoid found in Eclipta prostrata alongside this compound, has been shown to possess anti-inflammatory properties []. It inhibits the production of nitric oxide and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide-stimulated RAW 264.7 macrophages []. This inhibition occurs through the suppression of NF-κB signaling pathway activation []. While the specific anti-inflammatory activity of this compound isn't directly described in the provided abstracts, its presence in Eclipta prostrata alongside echinocystic acid suggests a potential contributing role.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.